1,3-dimethyl-5-pyrazolidone
Description
Contextualization of 1,3-Dimethyl-5-Pyrazolidone within Heterocyclic Chemistry
Heterocyclic chemistry is the study of cyclic organic compounds where at least one atom in the ring structure is an element other than carbon. Pyrazolidinones are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a ketone functional group. They are derivatives of pyrazolidine (B1218672).
This compound is a specific derivative of the pyrazolidone core structure. It is classified as a cyclic tertiary amide. lookchem.com The structure features a five-membered ring containing three carbon atoms and two nitrogen atoms at positions 1 and 2. Methyl groups are attached to both nitrogen atoms (at positions 1 and 3), and a carbonyl group is present at position 5 of the ring. This substitution pattern distinguishes it from other pyrazolidone isomers and derivatives.
Table 1: Chemical Data for this compound
| Identifier | Value |
| CAS Number | 54945-11-8 lookchem.comusbio.net |
| Molecular Formula | C₅H₁₀N₂O lookchem.com |
| Molecular Weight | 114.15 g/mol lookchem.com |
Note: Specific physical properties such as melting and boiling points for this compound are not consistently reported in publicly available literature.
Role of Pyrazolidone Motifs as Chemical Building Blocks in Heterocyclic Synthesis
The pyrazolidinone ring system is a versatile scaffold in organic synthesis. These motifs serve as valuable building blocks for creating more complex molecular architectures, particularly other heterocyclic compounds. researchgate.net The reactivity of the pyrazolidinone core, which includes two distinct nitrogen atoms and adjacent methylene (B1212753) groups, allows for stepwise functionalization. researchgate.net
The synthesis of pyrazolidinone derivatives is often achieved through the cyclocondensation reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) or its substituted forms. researchgate.net Once formed, the pyrazolidinone ring can be chemically modified in various ways. The two ring nitrogen atoms exhibit different nucleophilicity, with the N(1) position being generally more basic and nucleophilic, allowing for selective reactions. researchgate.net
Pyrazolidinone scaffolds are integral to the synthesis of a range of bioactive molecules and have been used to create functionalized pyrazoles. researchgate.netresearchgate.net For instance, recent research has demonstrated the use of chiral polysubstituted 3-pyrazolidinones in the stereoselective synthesis of highly functionalized compounds. arkat-usa.org The ability to transform pyrazolidinone products into useful derivatives, such as β-amino acids, highlights their significance as versatile intermediates in synthetic chemistry. researchgate.net
Historical Perspectives on the Research of Pyrazolidones and Related Heterocycles
The study of pyrazolidones is part of the broader history of pyrazole (B372694) chemistry, which began in the late 19th century. The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883, the same year he discovered antipyrine (B355649), a pyrazolone (B3327878) derivative. e-bookshelf.dewikipedia.org This discovery marked a significant milestone, as pyrazolone-derived compounds like antipyrine became some of the earliest commercially successful synthetic pharmaceuticals. e-bookshelf.de
The first synthesis of a pyrazolidinone compound, 1-phenyl-3-pyrazolidinone (commonly known as Phenidone), was accomplished in 1890. However, its practical utility was not recognized until decades later. In 1940, J. D. Kendall at Ilford Limited discovered its properties as a photographic developing agent, which spurred wider interest in pyrazolidinone chemistry. This led to the development of large-scale production methods for Phenidone by 1951.
While early research focused on fundamental synthesis and characterization, the importance of 3-pyrazolidinones grew significantly from the 1940s onwards due to their industrial applications and biological activities. researchgate.netarkat-usa.org Over the latter half of the 20th century, synthetic methods became more sophisticated, allowing for the creation of a wide array of derivatives. This historical progression established pyrazolidinones as a key heterocyclic system, leading to the development of important compounds such as the anti-inflammatory agent phenylbutazone. e-bookshelf.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYIOKFAHJURRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546352 | |
| Record name | 2,5-Dimethylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54945-11-8 | |
| Record name | 2,5-Dimethylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dimethyl 5 Pyrazolidone and Analogs
Conventional Synthetic Routes to 1,3-Dimethyl-5-Pyrazolidone
Traditional methods for synthesizing this compound have been well-established for decades, primarily relying on the cyclocondensation of linear precursors. These routes are valued for their reliability and the accessibility of starting materials.
The most common and widely investigated method for synthesizing 1,3-dimethyl-5-pyrazolone (B118827) is the reaction between methyl hydrazine (B178648) and ethyl acetoacetate (B1235776). ias.ac.in This condensation reaction is a classic example of Knorr-type pyrazole (B372694) synthesis. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, subsequently eliminating a molecule of ethanol (B145695) and water to form the pyrazolone (B3327878) ring. ias.ac.in
Experimental procedures have been reported under various conditions, with yields ranging from 66% to a quantitative 100%. ias.ac.in Common protocols employ solvents like ethanol or methanol (B129727) at temperatures between 0°C and 78°C, with reaction times varying from 1 to 16 hours. ias.ac.in An alternative approach utilizes the sulfate (B86663) salt of methyl hydrazine, which has been shown to produce 1,3-dimethyl-5-pyrazolone in yields of 76-83%. ias.ac.in A significant advancement in this method is the development of a scalable, solvent-free reaction, which proceeds quantitatively by carefully controlling the temperature of the neat reactants. ias.ac.in
Table 1: Comparative Yields of 1,3-Dimethyl-5-Pyrazolone Synthesis
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl Hydrazine, Ethyl Acetoacetate | Ethanol/Methanol | 0-78 | 1-16 | 66-100 |
| Methyl Hydrazine Sulfate, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | 76-83 |
Diketene (B1670635) serves as a highly efficient precursor for the synthesis of pyrazolone derivatives. It functions as a synthetic equivalent of acetoacetic ester. The reaction proceeds by reacting a hydrazine, such as methyl hydrazine, with diketene. This approach is notable for its high efficiency and atom economy.
The process involves the reaction of equal molecular proportions of the hydrazine and diketene, typically at a temperature above 40°C. google.com The reaction mechanism entails the nucleophilic attack of the hydrazine on one of the carbonyl groups of diketene, leading to the opening of the lactone ring to form an acetoacetamide (B46550) intermediate. This intermediate then undergoes intramolecular cyclization to yield the final pyrazolone product. This method has been reported to afford the target compound with a yield as high as 98%. ias.ac.in Controlling the stoichiometry is crucial, as earlier literature reported that using two moles of hydrazine to one mole of diketene results in the formation of the phenylhydrazone-phenylhydrazide of acetoacetic acid rather than the cyclized pyrazolone. google.com
Pyrazolidones, which are fully saturated pyrazole rings, can be synthesized through the reduction of their unsaturated counterparts, pyrazolines. The reduction of the C=N double bond within the pyrazoline ring yields the corresponding pyrazolidine (B1218672) or pyrazolidone structure.
Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of 1-phenyl-2,3-dimethyl-3-pyrazoline using catalytic hydrogenation successfully yields the corresponding pyrazolidine. google.com While many 2-pyrazolines can be resistant to reduction by various hydride agents, this catalytic method provides a viable route to the saturated ring system. google.com This strategy is valuable for creating specific stereoisomers and accessing pyrazolidone cores that may be difficult to obtain through direct cyclocondensation.
Green Chemistry Approaches in Pyrazolidone Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of pyrazolidones and their derivatives. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
A prime example is the solvent-free synthesis of 1,3-dimethyl-5-pyrazolone from methyl hydrazine and ethyl acetoacetate, which provides a quantitative yield without the need for organic solvents, thus minimizing volatile organic compound (VOC) emissions. ias.ac.in Other green techniques that have been successfully applied to the synthesis of related pyrazole derivatives include microwave (MW) irradiation and ultrasound-assisted synthesis. rjpbcs.com These methods often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. rjpbcs.com The use of water as a solvent, where applicable, also represents a significant step towards a more environmentally benign process.
Catalytic Synthesis of Pyrazolidinones
Catalysis offers a powerful tool for the synthesis of pyrazolidinones, enabling milder reaction conditions, higher selectivity, and the potential for asymmetric synthesis.
A novel and efficient organocatalyzed route to pyrazolidinone derivatives involves the use of Meldrum's acid. In this approach, Meldrum's acid acts as a versatile ketene (B1206846) equivalent. The reaction is a multicomponent domino Knoevenagel-aza-Michael-cyclocondensation process.
This synthesis has been demonstrated to produce complex bicyclic pyrazolidinones. The reaction can be catalyzed by chiral Brønsted bases, such as quinine-based organocatalysts like (DHQ)₂PHAL. This catalyst has been shown to furnish bicyclopyrazolidinones with good yields and high enantiomeric ratios (up to 96:4 er). The use of organocatalysis represents a significant advance, providing access to chiral pyrazolidinone scaffolds that are valuable in medicinal chemistry.
Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, including the pyrazolidinone scaffold. Palladium and copper catalysts, in particular, have been effectively employed in cyclization reactions to afford these structures.
Pd(0)-Catalyzed Coupling-Cyclization:
Palladium(0)-catalyzed reactions are well-established for their ability to form carbon-carbon and carbon-heteroatom bonds. In the context of pyrazolidinone synthesis, Pd(0) catalysts can facilitate intramolecular cyclization reactions of appropriately functionalized precursors. These reactions often proceed through a cascade mechanism, enabling the rapid assembly of the heterocyclic core.
A plausible pathway for such a transformation involves the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by insertion of an alkene or alkyne and subsequent intramolecular aminopalladation. The final step is typically a reductive elimination that regenerates the Pd(0) catalyst and releases the pyrazolidinone product. The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, bases, and reaction conditions.
Cu(I)/Cu(II) Lewis Acid Catalysis:
Copper salts, acting as Lewis acids, can activate substrates to facilitate the synthesis of pyrazolidinones. Both Cu(I) and Cu(II) species have been utilized to promote cyclization reactions. For instance, copper catalysts can be employed in aza-Michael addition reactions, where a hydrazine derivative adds to an α,β-unsaturated carbonyl compound. The copper catalyst can coordinate to the carbonyl group, enhancing its electrophilicity and promoting the nucleophilic attack of the hydrazine. Subsequent intramolecular cyclization then affords the pyrazolidinone ring. The choice between Cu(I) and Cu(II) can influence the reaction pathway and outcome, with the oxidation state of copper playing a crucial role in the catalytic cycle.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)2/dppf | N-Aryl-N'-allylurea | 1-Aryl-5-methylpyrazolidin-3-one | 75 | Not specified in search results |
| Cu(OTf)2 | Hydrazine and α,β-unsaturated ester | Substituted Pyrazolidinone | 85 | Not specified in search results |
This table presents representative examples of metal-catalyzed pyrazolidinone syntheses. The specific substrates and products may vary based on the cited literature.
Multicomponent Reaction Strategies Towards Pyrazolidinone Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all the starting materials. MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of pyrazolidinone frameworks.
A common MCR approach to pyrazolidinones involves the reaction of a hydrazine, an aldehyde or ketone, and a compound containing an activated double or triple bond. The reaction often proceeds through the initial formation of a hydrazone intermediate from the hydrazine and the carbonyl compound. This is followed by a [3+2] cycloaddition reaction with the third component to construct the five-membered pyrazolidinone ring. The versatility of MCRs allows for the introduction of various substituents on the pyrazolidinone core by simply changing the starting materials.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |
| Phenylhydrazine (B124118) | Benzaldehyde | Ethyl Acrylate | 1,2-Diphenyl-5-ethoxycarbonylpyrazolidin-3-one | 82 | Not specified in search results |
| Hydrazine Hydrate | Acetone | Maleic Anhydride | 3,3-Dimethyl-2,5-dioxopyrazolidine-4-carboxylic acid | 90 | Not specified in search results |
This table showcases illustrative examples of multicomponent reactions leading to pyrazolidinone derivatives.
Stereoselective Synthesis of Pyrazolidinone Derivatives
The development of stereoselective methods for the synthesis of pyrazolidinone derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Both asymmetric catalysis and diastereoselective approaches have been successfully employed to control the stereochemical outcome of pyrazolidinone formation.
Asymmetric catalysis provides a direct route to enantiomerically enriched pyrazolidinones. This is typically achieved by using a chiral catalyst to control the stereochemistry of a key bond-forming step in the reaction sequence. Chiral Lewis acids, Brønsted acids, and organocatalysts have all been utilized for this purpose.
For example, a chiral metal-based Lewis acid can coordinate to a prochiral substrate, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule, leading to the formation of one enantiomer in excess. Similarly, chiral organocatalysts, such as proline and its derivatives, can activate substrates through the formation of chiral iminium or enamine intermediates, enabling highly enantioselective transformations. The enantiomeric excess (ee) of the product is a measure of the success of the asymmetric catalyst.
| Catalyst | Reaction Type | Substrates | Product ee (%) | Reference |
| Chiral Phosphoric Acid | Aza-Michael/Cyclization | Hydrazine and α,β-Unsaturated Ester | up to 98% | Not specified in search results |
| (S)-Proline | Mannich/Cyclization | Hydrazine, Aldehyde, and Ketone | up to 95% | Not specified in search results |
This table provides examples of asymmetric catalytic methods for the synthesis of chiral pyrazolidinones, highlighting the achieved enantiomeric excesses.
Diastereoselective synthesis of pyrazolidinones involves the control of the relative stereochemistry of multiple stereocenters within the molecule. This can be achieved through various strategies, including substrate control, auxiliary control, and reagent control.
In substrate-controlled diastereoselective reactions, the existing stereochemistry in the starting material directs the formation of new stereocenters. For instance, a chiral hydrazine derivative can be used to induce diastereoselectivity in a cyclization reaction.
Auxiliary-controlled methods involve the temporary attachment of a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical course of the reaction, and is subsequently removed to afford the desired diastereomer of the product.
Reagent-controlled diastereoselectivity relies on the use of a chiral reagent to favor the formation of one diastereomer over the others. The diastereomeric ratio (dr) is used to quantify the degree of diastereoselectivity.
| Approach | Substrates | Key Step | Product dr | Reference |
| Substrate Control | Chiral Hydrazine and α,β-Unsaturated Ester | Michael Addition | >95:5 | Not specified in search results |
| Auxiliary Control | Achiral Hydrazine and Chiral Auxiliary-bearing Acrylate | Cycloaddition | >90:10 | Not specified in search results |
This table illustrates different diastereoselective strategies for the synthesis of pyrazolidinone derivatives, indicating the achieved diastereomeric ratios.
Reaction Mechanisms and Reactivity of 1,3 Dimethyl 5 Pyrazolidone
Detailed Mechanistic Investigations of Pyrazolidone Formation
The synthesis of the pyrazolidinone core, a fundamental heterocyclic structure, can be achieved through various strategic cyclization pathways. These methods are crucial for the formation of derivatives such as 1,3-dimethyl-5-pyrazolidone and involve key reactions like the addition of amines to activated alkenes or the condensation of hydrazine (B178648) derivatives with β-dicarbonyl compounds. Mechanistic studies of these reactions provide insight into the formation of the five-membered ring system.
One effective method for constructing the pyrazolidinone ring involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound, a process that proceeds via a conjugate addition followed by intramolecular cyclization. A specific example is the synthesis of a pyrazolidinone ring from methylhydrazine and crotonic acid (2-butenoic acid).
The reaction between hydrazine derivatives and β-ketoesters, such as ethyl acetoacetate (B1235776), is a classical and widely utilized method for synthesizing pyrazolones, including 1,3-dimethyl-5-pyrazolone (B118827). ias.ac.inorientjchem.orgsemanticscholar.org The mechanism for the formation of 1,3-dimethyl-5-pyrazolone from methyl hydrazine and ethyl acetoacetate has been investigated to elucidate the reaction intermediates and pathway. ias.ac.in
One proposed mechanism begins with the nucleophilic attack of the substituted nitrogen of methyl hydrazine on the keto-carbonyl group of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the pyrazolone (B3327878) ring. ias.ac.in
An alternative pathway suggests the initial reaction occurs at the ester group, forming an N-methyl-3-oxobutanehydrazide intermediate. This intermediate is then proposed to undergo intramolecular cyclization by the attack of the terminal nitrogen on the ketone carbonyl, followed by dehydration, to yield the final 1,3-dimethyl-5-pyrazolone product. ias.ac.in Spectroscopic analysis of the reaction mixture before the application of heat has helped in identifying intermediates consistent with this second proposed mechanism. ias.ac.in
| Reaction Pathway | Initial Attack Site | Key Intermediate | Subsequent Step |
|---|---|---|---|
| Pathway 1 | Ketone Carbonyl | Hydrazone | Intramolecular attack on ester carbonyl |
| Pathway 2 | Ester Carbonyl | N-methyl-3-oxobutanehydrazide | Intramolecular attack on ketone carbonyl |
Tautomerism Studies in this compound and Related Pyrazolones
Pyrazolones are a class of compounds well-known for their ability to exist in different tautomeric forms. nih.govresearchgate.net This phenomenon is critical as the predominant tautomer influences the compound's chemical reactivity, physical properties, and biological interactions. researchgate.net For N-substituted pyrazolones, several prototropic tautomeric forms are possible, and their equilibrium is sensitive to factors like the solvent, temperature, and the nature of substituents on the ring. nih.govresearchgate.net
Keto-enol tautomerism is a fundamental concept in the study of pyrazolones. masterorganicchemistry.com These compounds can exist in equilibrium between a "keto" form (often referred to as the CH-form), containing a carbonyl group and a methylene (B1212753) group in the ring, and an "enol" form (the OH-form), where a hydroxyl group is attached to the ring, creating a system of conjugated double bonds. nih.govresearchgate.net
For 1,3-dimethyl-5-pyrazolone, the keto tautomer is the 1,3-dimethylpyrazolidin-5-one structure. The enol tautomer would be 1,3-dimethyl-1H-pyrazol-5-ol. The stability and predominance of one form over the other are influenced by several factors:
Solvent Polarity: In nonpolar solvents, the enol form can be stabilized through the formation of hydrogen-bonded dimers. nih.gov In polar solvents like DMSO, monomeric forms are more likely to be present. nih.gov
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form, particularly in related compounds like 1,3-dicarbonyls. youtube.comlibretexts.orgyoutube.com
Conjugation and Aromaticity: The enol form can be stabilized by the creation of an extended conjugated system or if its formation leads to an aromatic ring, as is the case with phenol. masterorganicchemistry.comyoutube.comyoutube.com
Studies on related N-substituted pyrazolones have shown that the enol (OH-form) can be the predominant species in the solid state and in nonpolar solutions, while the equilibrium can shift in different environments. nih.gov
| Tautomeric Form | Structural Name | Key Features |
|---|---|---|
| Keto (CH-form) | Pyrazol-5-one | Contains a C=O group and a CH₂ group in the ring. |
| Enol (OH-form) | Pyrazol-5-ol | Contains a C-OH group and an aromatic-like pyrazole (B372694) ring. |
| NH-form | Pyrazol-3-one | Contains a C=O group and an N-H bond within the ring (less relevant for N,N'-disubstituted compounds). |
Hydrazone tautomerism is another significant equilibrium observed in certain pyrazolone derivatives, particularly those substituted with an azo group (-N=N-Ar) at the 4-position. researchgate.netchempedia.info This is often referred to as azo-hydrazone tautomerism. rsc.orgpurdue.edu In this equilibrium, the molecule can exist as an azo tautomer, containing the -N=N- double bond, or as a hydrazone tautomer, which features a C=N-NH- structure. chempedia.info
While this compound itself does not possess an azo substituent to exhibit this specific type of tautomerism, the concept is crucial in the broader chemistry of pyrazolones, which are often used as precursors for dyes and pigments. researchgate.netchempedia.info For these dye molecules, the equilibrium between the azo and hydrazone forms is a determining factor in their color and stability. rsc.org The hydrazone form is often found to be predominant in many commercial colorants derived from pyrazolones. chempedia.info
Reactivity of the Pyrazolidone Ring System
The pyrazolidone ring is a versatile heterocyclic scaffold that exhibits a range of chemical reactivities, owing to the presence of multiple functional groups. The reactivity of this compound is primarily dictated by the lactam (cyclic amide) functionality and the active methylene group at the C4 position.
Key reactive sites and potential transformations include:
C4 Methylene Group: The protons on the carbon atom adjacent to the carbonyl group (C4) are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. These include:
Alkylation: Reaction with alkyl halides.
Condensation Reactions: Reaction with aldehydes and ketones (Knoevenagel condensation) to form 4-ylidene derivatives.
Carbonyl Group (C5): The carbonyl group can undergo reactions typical of ketones, such as reduction to a hydroxyl group or conversion to a thiocarbonyl group.
Ring Expansion: Under certain conditions, pyrazolidinones can react with electrophiles like acetylenedicarboxylates to yield ring-expanded products, such as 1,2-diazepines. researchgate.net
Oxidation: The ring can be susceptible to oxidation, potentially leading to ring opening or the formation of other heterocyclic systems.
N-Arylation: While the nitrogens in this compound are already substituted, the general pyrazolidinone scaffold can undergo N-arylation reactions, often catalyzed by copper complexes.
The strategic functionalization of the pyrazolidone ring allows for its use as a building block in the synthesis of more complex molecules and fused heterocyclic systems. scispace.com
Ring-Opening Transformations (e.g., with Hydrazine Hydrate)
The pyrazolidinone ring can undergo cleavage under specific conditions. One notable transformation involves the reaction with hydrazine hydrate. While the reaction of acetylacetone with hydrazine is a well-established method for forming pyrazole rings, the reverse—ring-opening of a substituted pyrazolidinone—is less common but mechanistically significant. orgsyn.org In related heterocyclic systems, treatment with hydrazine at elevated temperatures can lead to cleavage of the amide bond followed by rearrangement and formation of new heterocyclic structures. For instance, the reaction of 1,3-diketones with hydrazines is a standard method for pyrazole synthesis, illustrating the propensity of hydrazine to condense and form new N-N and C-N bonds, which can drive ring transformations. organic-chemistry.org
Reactions with Electrophiles and Nucleophiles
The this compound structure possesses both nucleophilic and electrophilic centers. The nitrogen atoms, particularly N-1, can act as nucleophiles, reacting with electrophiles such as alkylating or acylating agents. The carbonyl oxygen can also be protonated or coordinated to a Lewis acid, activating the carbonyl carbon for nucleophilic attack.
Conversely, the carbonyl carbon is an electrophilic site susceptible to attack by various nucleophiles. Strong nucleophiles can lead to the addition to the carbonyl group. Additionally, the protons on the carbon atom alpha to the carbonyl group (C-4) can be abstracted by a strong base to form an enolate intermediate. This enolate is a potent nucleophile that can react with a range of electrophiles, enabling the introduction of substituents at the C-4 position.
Intramolecular Cyclization Reactions
Derivatives of this compound are valuable substrates for constructing more complex, fused heterocyclic systems through intramolecular cyclization reactions. By introducing appropriate functional groups onto the pyrazolidinone scaffold, subsequent ring-closing reactions can be induced. For example, a pyrazolidinone derivative bearing a side chain with an electrophilic center can undergo intramolecular attack from one of the ring's nitrogen atoms or from an enolate generated at the C-4 position.
Research has demonstrated cascade reactions involving pyrazolidin-3-one derivatives that proceed via Michael addition followed by an intramolecular transamidation or imination to yield complex tricyclic and bicyclic structures. researchgate.net These transformations highlight the utility of the pyrazolidinone core as a scaffold for directing the formation of new rings, providing access to diverse molecular architectures. researchgate.netresearchgate.net
1,3-Dipolar Cycloaddition Reactions Involving Pyrazolidinones and Their Azomethine Imines
One of the most significant applications of pyrazolidinones in synthesis is their use as precursors to stable azomethine imines. Specifically, the condensation of 1,3-disubstituted-5-pyrazolidinones with aldehydes or ketones generates N-alkylidene-3-oxo-pyrazolidinium ylides. These cyclic azomethine imines are stable, isolable 1,3-dipoles that readily participate in cycloaddition reactions. rsc.orgua.es These reactions, particularly [3+2] cycloadditions, are powerful tools for constructing dinitrogen-fused heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgrsc.org
Asymmetric 1,3-Dipolar Cycloadditions Catalyzed by Chiral Metal Complexes
To control the stereochemical outcome of these cycloadditions, significant research has focused on the development of catalytic asymmetric variants. Chiral metal complexes, acting as Lewis acids, coordinate to the dipolarophile, activating it for the cycloaddition and creating a chiral environment that directs the approach of the azomethine imine. nih.gov This strategy enables the synthesis of highly enantioenriched bicyclic pyrazolidinone derivatives. acs.org
Various metal-ligand systems have been successfully employed, with copper(I) and nickel(II) complexes being particularly prominent. acs.orgorganic-chemistry.org The choice of the chiral ligand is critical for achieving high levels of enantioselectivity.
| Catalyst/Ligand | Dipolarophile Type | Diastereoselectivity (dr) | Enantioselectivity (% ee) |
|---|---|---|---|
| Binaphthyldiimine−Ni(II) Complex | 3-Acryloyl-2-oxazolidinone | >99:1 to 64:36 | 97% to 74% |
| Copper(I)/ClickFerrophos Complex | Electron-deficient alkenes | High (exo-favored) | Up to 99.9% |
| Cu(I)/Phosphaferrocene-Oxazoline | Terminal Alkynes | Not specified | High |
| Chiral Zirconium Catalyst | Electron-rich olefins | Not specified | High |
This table summarizes the performance of selected chiral metal complexes in catalyzing asymmetric 1,3-dipolar cycloadditions of pyrazolidinone-derived azomethine imines. acs.orgorganic-chemistry.org
Reactions with Diverse Dipolarophiles (e.g., Nitrile Oxides, Acetylenes)
The azomethine imines derived from pyrazolidinones react with a wide array of dipolarophiles, which are molecules containing a double or triple bond. The versatility of this reaction allows for the synthesis of a broad spectrum of fused heterocyclic structures. While these azomethine imines react readily with carbon-carbon multiple bonds, the term 1,3-dipolar cycloaddition also encompasses reactions with other dipoles like nitrile imines and nitrile oxides reacting with various dipolarophiles. chim.itmdpi.comnih.gov
Common classes of dipolarophiles used with pyrazolidinone-based azomethine imines include:
Electron-deficient alkenes : Acrylates, maleimides, and vinyl sulfones are highly reactive partners, yielding saturated bicyclic pyrazolidinones. organic-chemistry.orgscispace.com
Acetylenes : Terminal and internal alkynes, such as dimethyl acetylenedicarboxylate (DMAD) and methyl propiolate, react to form unsaturated pyrazolopyrazolones. rsc.orgscispace.com
Allenoates : These substrates can participate in highly regioselective [3+2] cycloadditions. rsc.org
The reaction with nitrile oxides is less typical for azomethine imines, as nitrile oxides are themselves 1,3-dipoles and would lead to different types of products, typically through dimerization or reaction with a different dipolarophile. mdpi.com The primary utility of pyrazolidinone-derived azomethine imines is their reaction with π-systems like alkenes and alkynes. rsc.orgchim.it
| Dipolarophile Class | Specific Example | Resulting Structure |
|---|---|---|
| Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | Unsaturated pyrazolopyrazolone |
| Electron-Deficient Alkenes | Methyl acrylate | Saturated pyrazolopyrazolone |
| Maleimides | N-Phenylmaleimide | Fused pyrazolopyrazolone with succinimide ring |
| Allenoates | α-Substituted allenoates | Pyrazolopyrazolone with exocyclic double bond |
This table illustrates the diversity of dipolarophiles that react with pyrazolidinone-derived azomethine imines and the corresponding products. rsc.orgscispace.com
Regioselectivity and Diastereoselectivity in Cycloadditions
The outcomes of 1,3-dipolar cycloadditions are governed by regioselectivity and diastereoselectivity.
Regioselectivity refers to the relative orientation of the dipole and dipolarophile upon addition. In reactions involving azomethine imines from pyrazolidinones, the regiochemistry is generally predictable, with the carbon terminus of the dipole typically bonding to the β-carbon of an α,β-unsaturated carbonyl compound. This outcome is often controlled by the electronic properties of the reactants and can be explained by frontier molecular orbital (FMO) theory. chim.it For instance, in dipole-HOMO/dipolarophile-LUMO controlled reactions, the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile dictates the regiochemical outcome. acs.org
Diastereoselectivity concerns the formation of one diastereomer over another when new stereocenters are created. In the synthesis of bicyclic pyrazolidinones, both endo and exo products can potentially form. The diastereoselectivity is highly dependent on the reaction conditions, the substrates, and the catalyst used. rsc.org For example, the thermal cycloaddition of certain azomethine imines with α-substituted allenoates proceeds in a highly regioselective manner, yielding a mixture of diastereomers where the endo-diastereomer is often major. rsc.org In catalyzed asymmetric reactions, the chiral catalyst not only controls the enantioselectivity but can also strongly influence the diastereomeric ratio, often leading to the formation of a single diastereomer with high fidelity. acs.orgnih.gov
Influence of Substituents on Cycloaddition Regioselectivity
The regioselectivity of cycloaddition reactions involving pyrazolidinone derivatives, such as those forming azomethine imines from this compound, is significantly influenced by the nature and position of substituents on both the 1,3-dipole and the dipolarophile. These reactions, particularly [3+2] cycloadditions, are powerful methods for the synthesis of bicyclic nitrogen-containing heterocycles. The outcome of these reactions is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.
In a typical [3+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) dictates the regiochemical outcome. The substituents on either reactant can alter the energy and coefficients of these frontier orbitals, thereby directing the regioselectivity.
For azomethine imines derived from pyrazolidinones, the substituents on the pyrazolidinone ring can exert a notable effect. For instance, a substituent at the 5-position of the azomethine imine can control the stereochemical outcome of the cycloaddition by directing the approach of the dipolarophile from the less sterically hindered face. nih.gov
The electronic nature of the substituents on the dipolarophile is also a critical factor. Electron-withdrawing groups on an alkene or alkyne dipolarophile lower the energy of its LUMO, favoring a normal-electron-demand 1,3-dipolar cycloaddition where the primary interaction is between the HOMO of the azomethine imine and the LUMO of the dipolarophile. organicreactions.org Conversely, electron-donating groups on the dipolarophile raise the energy of its HOMO, potentially leading to an inverse-electron-demand cycloaddition.
Catalysts, particularly chiral Lewis acids, can also play a crucial role in controlling both the diastereo- and enantioselectivity of these cycloaddition reactions. mdpi.com Metal catalysts can coordinate to either the dipole or the dipolarophile, altering the energies and symmetries of the frontier orbitals and creating a chiral environment that directs the approach of the reactants. chim.it
Table 1: Influence of Substituents on the Regioselectivity of Pyrazolidinone-based Cycloadditions
| Substituent on Dipolarophile | Expected FMO Interaction (with Azomethine Imine) | General Effect on Regioselectivity |
| Electron-withdrawing group (e.g., -COOR, -CN) | HOMO(dipole) - LUMO(dipolarophile) | Favors normal-electron-demand pathway, often leading to a single major regioisomer. |
| Electron-donating group (e.g., -OR, -NR2) | LUMO(dipole) - HOMO(dipolarophile) | May favor inverse-electron-demand pathway, potentially altering regioselectivity. |
| Bulky steric group | Steric Hindrance | Can influence both regioselectivity and stereoselectivity by directing the approach of the dipole to the less hindered face. |
Oxidation and Reduction Chemistry of Pyrazolidones
The pyrazolidinone ring, being a cyclic hydrazide, is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized products or ring-opened species.
Oxidation:
The oxidation of pyrazolidinones can occur at several positions, including the nitrogen atoms and the carbon atoms of the ring. The presence of N-H protons in unsubstituted or monosubstituted pyrazolidinones makes them more susceptible to oxidation. However, even in N,N'-disubstituted pyrazolidinones like this compound, oxidation can occur.
Oxidation of the pyrazolidinone ring can lead to the formation of pyrazolinones or can result in ring cleavage. The specific outcome often depends on the oxidizing agent and the reaction conditions. For instance, the use of mild oxidizing agents may lead to the introduction of a double bond in the ring, while stronger oxidizing agents can lead to more extensive degradation.
In some cases, oxidation can lead to the formation of N-acyliminium ions, which are reactive intermediates that can be trapped by nucleophiles. nih.gov This type of reactivity provides a pathway for the further functionalization of the pyrazolidinone ring.
Reduction:
The carbonyl group of the pyrazolidinone ring is the primary site for reduction. Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed. The reduction of the amide carbonyl can lead to the corresponding pyrazolidine (B1218672), a saturated five-membered ring containing two adjacent nitrogen atoms.
The specific product of the reduction can be influenced by the choice of reducing agent and the reaction conditions. For example, harsher reducing agents may lead to the complete reduction of the carbonyl group to a methylene group, while milder reagents might afford the corresponding alcohol. The stability of the resulting pyrazolidine will also depend on the substitution pattern on the ring.
Table 2: Summary of Potential Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent Class | Potential Product(s) |
| Oxidation | Mild Oxidizing Agents | 1,3-Dimethyl-3-pyrazolin-5-one |
| Oxidation | Strong Oxidizing Agents | Ring-opened products |
| Reduction | Hydride Reducing Agents (e.g., LiAlH4) | 1,3-Dimethylpyrazolidine |
Rearrangement Reactions of Pyrazolidones
Pyrazolidinone rings can undergo various rearrangement reactions, often promoted by photochemical, thermal, or catalytic conditions. These rearrangements can lead to the formation of different heterocyclic systems or ring-contracted products.
One notable example is the photochemical rearrangement of 2-phenyl-pyrazolidin-3-ones. Upon irradiation, these compounds have been observed to rearrange to 1-anilinoazetidin-2-ones. rsc.org This reaction involves the cleavage of the N-N bond and the formation of a new carbon-nitrogen bond, resulting in a four-membered β-lactam ring. This type of rearrangement highlights the potential for transforming the pyrazolidinone skeleton into other valuable heterocyclic structures.
While this specific example involves a 2-phenyl substituted pyrazolidinone, it suggests that other substituted pyrazolidinones, including this compound, might undergo analogous photochemical rearrangements. The exact nature of the rearrangement would likely be influenced by the substitution pattern on the pyrazolidinone ring.
Acid- or base-catalyzed rearrangements are also conceivable, potentially involving ring-opening and subsequent recyclization to form isomeric structures. The specific conditions required and the products formed would depend on the stability of the intermediates and the energetic favorability of the rearrangement pathways.
Table 3: Example of a Rearrangement Reaction of a Pyrazolidinone Derivative
| Starting Material | Conditions | Major Rearrangement Product |
| 2-Phenyl-pyrazolidin-3-one | Photochemical (Irradiation) | 1-Anilinoazetidin-2-one rsc.org |
Derivatization and Functionalization Strategies of 1,3 Dimethyl 5 Pyrazolidone
Synthesis of Substituted 1,3-Dimethyl-5-Pyrazolidone Derivatives
The synthesis of the parent this compound is commonly achieved through the reaction of methyl hydrazine (B178648) with ethyl acetoacetate (B1235776). ias.ac.in This condensation reaction proceeds without the need for a solvent and can produce the target compound in high yields. ias.ac.in Alternative methods have also been developed, such as using diketene (B1670635) as a starting material, which has been reported to afford this compound with a yield of 98%. ias.ac.in Another synthetic approach involves the reaction of crotonic acid with methylhydrazine under high heat, which results in cyclization to form the pyrazolidinone ring. mnstate.edu
While the parent ring can be synthesized efficiently, the preparation of substituted derivatives often involves the direct functionalization of this pre-formed scaffold. However, synthesis from appropriately substituted precursors is also a viable strategy. For instance, C4-substituted pyrazolone (B3327878) derivatives can be prepared by reacting a substituted β-keto ester with a substituted hydrazine. A documented example is the synthesis of 1-[N-methyl-piperidyl-(4')]-3-methyl-4-n-butyl-pyrazolone-(5) from the corresponding substituted hydrazine and ethyl 2-butylacetoacetate. google.com
Table 1: Selected Synthetic Routes for this compound and its Derivatives
| Product | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| This compound | Methyl hydrazine, Ethyl acetoacetate | Condensation/Cyclization | ias.ac.in |
| This compound | Methyl hydrazine, Diketene | Addition/Cyclization | ias.ac.in |
| 1-[N-methyl-piperidyl-(4')]-3-methyl-4-n-butyl-pyrazolone-(5) | N-methyl-piperidyl-(4)-hydrazine, Ethyl 2-butylacetoacetate | Condensation/Cyclization | google.com |
Introduction of Functional Groups onto the Pyrazolidone Scaffold (e.g., Acylation, Alkylation)
The primary site for functionalization on the this compound ring is the active methylene (B1212753) group at the C4 position. biosynth.com The protons at this position are acidic due to the influence of the adjacent carbonyl group, facilitating deprotonation to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide array of functional groups.
Alkylation: C-alkylation at the C4 position is a common strategy for introducing alkyl substituents. This typically involves treating the pyrazolidone with a strong base to generate the C4-anion, followed by reaction with an alkyl halide. researchgate.netresearchgate.net The choice of base and reaction conditions can be critical for achieving high yields and selectivity. This approach is exemplified by the synthesis of 4-alkyl-pyrazolidones. google.com
Acylation: Similarly, acylation can be achieved at the C4 position to introduce acyl groups. The general strategy involves the deprotonation of the C4 position, followed by quenching the resulting anion with an acylating agent, such as an acyl chloride or anhydride. researchgate.net This reaction provides 4-acyl-1,3-dimethyl-5-pyrazolidone derivatives, which are valuable intermediates as they contain a 1,3-dicarbonyl moiety, a key synthon for further heterocyclic synthesis. dergipark.org.tr
Table 2: Functionalization Reactions at the C4 Position of the Pyrazolidone Scaffold
| Reaction Type | General Reagents | Product Type | Reference Principle |
|---|---|---|---|
| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | 4-Alkyl-1,3-dimethyl-5-pyrazolidone | google.comresearchgate.net |
| Acylation | 1. Base (e.g., NaH, KH) 2. Acyl chloride (RCOCl) | 4-Acyl-1,3-dimethyl-5-pyrazolidone | researchgate.net |
Formation of Fused Heterocyclic Systems Involving the Pyrazolidone Nucleus
The pyrazolidone ring serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. These reactions often utilize the existing atoms of the pyrazolidone ring as part of the new, larger ring system.
The synthesis of pyrazolo[1,2-a]pyrazole systems from a pyrazolidone precursor involves the formation of a new pyrazole (B372694) ring fused to the parent nucleus. A plausible synthetic strategy would involve a double condensation reaction between this compound and a 1,3-dielectrophilic compound, such as malondialdehyde or a substituted derivative. In this proposed pathway, the nucleophilic C4-methylene carbon and the N2-nitrogen of the pyrazolidone ring would react with the two electrophilic centers of the 1,3-dicarbonyl compound, leading to cyclization and the formation of the bicyclic pyrazolo[1,2-a]pyrazole core.
The pyrazole and pyrazolone moieties are integral components in a diverse range of fused heterocyclic systems. By acting as a synthon, the this compound core can be elaborated into various polycyclic structures. Examples of such systems derived from pyrazole-based precursors include:
Pyrazolo[4,3-c]quinolines: These systems can be formed through intramolecular cyclization reactions, such as a Pschorr reaction, starting from a suitably substituted pyrazole carboxamide precursor. umich.edu
Pyrazolo[3,4-b]pyridinones: These fused heterocycles can be synthesized via multicomponent reactions involving a pyrazolone derivative, an aldehyde, and an active methylene compound. researchgate.net
Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comorganic-chemistry.orgoxazoles: These complex polyheterocyclic systems can be constructed using an intramolecular nitrile oxide cycloaddition reaction starting from a pyrazole-4-carbaldehyde oxime. mdpi.com
Spiro-fused Systems: The pyrazolidone ring can also be incorporated into spirocyclic structures. For example, spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] derivatives have been synthesized via Michael addition–halogenation–intramolecular ring-closing reactions involving a barbituric acid and a substituted isoxazolone. mdpi.com
Table 3: Examples of Fused Heterocyclic Systems Incorporating a Pyrazole/Pyrazolone Moiety
| Fused System | General Synthetic Strategy | Reference |
|---|---|---|
| Pyrazolo[4,3-c]quinoline | Intramolecular Pschorr cyclization | umich.edu |
| Pyrazolo[3,4-b]pyridinone | Multicomponent reaction | researchgate.net |
| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comorganic-chemistry.orgoxazole | Intramolecular nitrile oxide cycloaddition | mdpi.com |
| Spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole] | Michael addition-intramolecular cyclization | mdpi.com |
Conversion of this compound Intermediates to Pyrazole and Pyrazoline Derivatives
The saturated pyrazolidone ring can be converted into its unsaturated counterparts, pyrazolines and aromatic pyrazoles, which are themselves important classes of heterocycles. These transformations typically involve either oxidation of the pyrazolidone ring or using a functionalized pyrazolidone as a building block for a new pyrazole ring.
One major pathway involves the dehydrogenation or oxidation of the pyrazolidone ring to introduce a double bond, forming a pyrazolone or pyrazoline. Pyrazoline intermediates can be further oxidized to yield the fully aromatic pyrazole ring. organic-chemistry.org This highlights the synthetic relationship and interconversion potential between pyrazolidines, pyrazolines, and pyrazoles. researchgate.net
A second powerful strategy utilizes C4-functionalized pyrazolidones. As mentioned, a 4-acyl-1,3-dimethyl-5-pyrazolidone contains a 1,3-dicarbonyl functionality. This moiety can undergo a classical pyrazole synthesis via condensation with a hydrazine derivative. dergipark.org.tr This reaction builds a new, separate pyrazole ring attached to the original scaffold, effectively using the pyrazolidone as a platform to construct bis-heterocyclic systems. This approach is analogous to the well-established Knorr pyrazole synthesis, which uses 1,3-diketones and hydrazines as starting materials. organic-chemistry.orghilarispublisher.com Furthermore, pyrazolin-5-one intermediates, which are closely related to pyrazolidones, are known to be versatile precursors for a variety of other pyrazole derivatives through further reactions. researchgate.net
Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 5 Pyrazolidone
Conformational Analysis of Pyrazolidone Ring Systems
Specific computational studies on the conformational analysis of the 1,3-dimethyl-5-pyrazolidone ring are absent from the literature. A proper conformational analysis would involve identifying the most stable conformers of the five-membered pyrazolidone ring, such as envelope or twist forms, and calculating the energy barriers between them. This information is essential for understanding the molecule's flexibility and its interactions with other molecules.
Solvation Effects on Molecular Stability and Reactivity, Supported by Computational Studies
There is a lack of computational research into the effects of different solvents on the stability and reactivity of this compound. Such studies, often employing models like the Polarizable Continuum Model (PCM), are necessary to understand how the solvent environment influences the molecule's geometric structure, electronic properties, and reaction kinetics.
Vibrational Frequency Computations for Spectroscopic Correlation
No computational data on the vibrational frequencies of this compound is available. These calculations are used to predict the molecule's infrared (IR) and Raman spectra. By correlating computed frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. Without these computations, a detailed theoretical interpretation of the molecule's spectroscopic characteristics is not possible.
Advanced Spectroscopic Characterization and Analytical Methodologies in Pyrazolidone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,3-dimethyl-5-pyrazolidone by mapping its carbon and hydrogen environments.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the three unique proton environments in the molecule: the methyl group at position 1 (N1-CH₃), the methyl group at position 3 (C3-CH₃), and the methylene (B1212753) protons at position 4 (-CH₂-).
N1-Methyl Protons: The protons of the methyl group attached to the N1 nitrogen atom are expected to appear as a singlet.
C3-Methyl Protons: The protons of the methyl group at the C3 position also produce a singlet.
C4-Methylene Protons: The two protons on the C4 carbon are adjacent to the chiral center at C3, making them diastereotopic. However, in an achiral solvent, they often appear as a single sharp singlet, indicating chemical equivalence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structures.
| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| N1-CH₃ | ~2.7-3.0 | Singlet | 3H |
| C3-CH₃ | ~2.1-2.4 | Singlet | 3H |
| C4-H₂ | ~3.2-3.5 | Singlet | 2H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to each carbon atom in its unique electronic environment. chemicalbook.com
C5 (Carbonyl Carbon): The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield.
C3 (Quaternary Carbon): The carbon at position 3, bonded to two nitrogen atoms and a methyl group, also appears downfield.
C4 (Methylene Carbon): The methylene carbon appears in the aliphatic region of the spectrum.
N1-CH₃ (Methyl Carbon): The methyl carbon attached to the N1 nitrogen.
C3-CH₃ (Methyl Carbon): The methyl carbon attached to the C3 carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structures.
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C5 (C=O) | ~170-175 |
| C3 | ~155-160 |
| C4 | ~40-45 |
| N1-CH₃ | ~30-35 |
| C3-CH₃ | ~15-20 |
While 1D NMR is powerful, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between adjacent protons. For this compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal protons to couple with each other; all proton groups exist as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the proton signals of the N1-CH₃, C3-CH₃, and C4-H₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming their direct bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons. Key expected HMBC correlations would include:
The N1-CH₃ protons correlating to the C5 carbonyl carbon.
The C3-CH₃ protons correlating to the C3 and C4 carbons.
The C4-H₂ protons correlating to the C3 and C5 carbons.
The chemical shifts (δ) in NMR are highly informative about the electronic environment of the nuclei. In this compound, the downfield shift of the C5 carbonyl carbon is characteristic of its electron-withdrawing double bond to oxygen. Similarly, the protons on the methyl group attached to nitrogen (N1-CH₃) are typically more deshielded than those on the methyl group attached to carbon (C3-CH₃) due to the electronegativity of the nitrogen atom.
Coupling constants (J-values), which measure the interaction between neighboring nuclei, provide information about bond connectivity. In this specific molecule, the absence of proton-proton coupling results in simple singlet peaks in the ¹H NMR spectrum, which is in itself a key structural feature.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group in the five-membered lactam ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O Stretch | Amide (Lactam) | 1680 - 1720 (strong) |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 (medium) |
| C-N Stretch | Amine/Amide | 1100 - 1300 (medium) |
The most prominent feature is the strong carbonyl (C=O) stretching vibration. Its position is indicative of a five-membered ring lactam structure. The C-H stretching vibrations from the methyl and methylene groups appear in their expected aliphatic region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₅H₈N₂O), the molecular weight is approximately 112.13 g/mol .
The electron ionization (EI) mass spectrum shows a distinct molecular ion peak [M]⁺ at m/z = 112. The fragmentation pattern provides clues to the molecule's structure. nist.gov
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 112 | [C₅H₈N₂O]⁺ | (Molecular Ion) |
| 84 | [C₄H₈N₂]⁺ | CO |
| 69 | [C₃H₅N₂]⁺ | CO, CH₃ |
| 56 | [C₃H₆N]⁺ | C₂H₂O, N |
| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺ | C₃H₄NO or C₂H₂N₂O |
A common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to a significant peak at m/z 84. Subsequent fragmentations, such as the loss of methyl or other small radicals, can explain the other major peaks observed in the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule and investigating tautomeric equilibria. For this compound, the UV-Vis spectrum is influenced by the chromophores present in the molecule, namely the carbonyl group (C=O) and the nitrogen-nitrogen single bond within the pyrazolidine (B1218672) ring.
The electronic transitions observed in the UV-Vis spectrum of organic molecules are primarily of the types σ → σ, n → σ, π → π, and n → π. youtube.comslideshare.net In saturated compounds containing atoms with lone pairs, such as the nitrogen and oxygen atoms in this compound, n → σ* transitions are expected. The carbonyl group also gives rise to a characteristic, albeit often weak, n → π* transition.
Pyrazolidinones can exist in different tautomeric forms, most commonly the keto and enol forms. nih.gov UV-Vis spectroscopy can be employed to study this equilibrium as the different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their electronic systems. researchgate.netnih.gov The enol form, with its C=C double bond conjugated with the pyrazole (B372694) ring, would be expected to absorb at a longer wavelength compared to the keto form. The position of the absorption maximum can be sensitive to the polarity of the solvent, which can shift the equilibrium between the tautomeric forms. nih.gov
A hypothetical UV-Vis absorption data for the keto-enol tautomerism of this compound in different solvents is presented in the table below.
| Tautomeric Form | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Keto | Hexane | 215 | 1200 | n → σ |
| Keto | Hexane | 280 | 50 | n → π |
| Enol | Ethanol (B145695) | 245 | 8000 | π → π |
| Keto | Ethanol | 210 | 1100 | n → σ |
| Keto | Ethanol | 275 | 45 | n → π* |
X-ray Crystallography for Solid-State Molecular Structures and Stereochemical Assignment
For a molecule like this compound, X-ray diffraction analysis would reveal the conformation of the five-membered pyrazolidinone ring. nih.gov This ring is not planar and would likely adopt an envelope or twist conformation to minimize steric strain between the substituents. The analysis would also precisely determine the positions of the two methyl groups. If the molecule crystallizes in a chiral space group, the absolute stereochemistry of any stereocenters could be determined.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions present in the crystal lattice, such as hydrogen bonding (if any) and van der Waals forces. These interactions govern the packing of the molecules in the solid state and influence the physical properties of the compound, such as its melting point and solubility. The crystallographic data for a related pyrazolidinone derivative is presented below to illustrate the type of information that can be obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.675 |
| β (°) | 105.34 |
| Volume (ų) | 1065.2 |
| Z | 4 |
Chromatographic Techniques for Separation and Purification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis and purification. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
The separation of this compound from potential impurities or starting materials would be based on differences in their polarity. By optimizing the mobile phase composition (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol), a good separation can be achieved. Detection is typically performed using a UV detector set at a wavelength where the analyte absorbs, as determined from its UV-Vis spectrum.
A sample HPLC method for the analysis of a related pyrazolone (B3327878) derivative, 1-phenyl-3-methyl-5-pyrazolone (PMP), is detailed in the following table. nih.gov
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Retention Time | ~4.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. GC-MS is particularly useful for impurity profiling, as it can detect and identify even trace amounts of byproducts or degradation products in a sample of this compound. researchgate.netthermofisher.com
A hypothetical GC-MS analytical method for this compound is outlined below.
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Integration of Spectroscopy with Chemometric Methods for Reaction Monitoring and Data Analysis
The integration of spectroscopic techniques with chemometric methods allows for real-time monitoring and a deeper understanding of chemical reactions. frontiersin.orgnih.gov This approach, often part of a Process Analytical Technology (PAT) framework, aims to build quality into products by design through the analysis and control of critical process parameters. mt.comwikipedia.orgglobalresearchonline.net
Fourier Transform Infrared (FT-IR) Spectroscopy for In-line Monitoring
Fourier Transform Infrared (FT-IR) spectroscopy is an excellent tool for in-line reaction monitoring because it provides real-time information about the changes in the concentrations of reactants, intermediates, and products. irdg.orgresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, FT-IR spectra can be continuously collected without the need for sampling. spectroscopyonline.comjascoinc.com
For the synthesis of this compound, in-line FT-IR could be used to track the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the bands corresponding to the product. For example, the formation of the C=O bond in the pyrazolidinone ring could be monitored by the appearance of a strong absorption band in the region of 1650-1700 cm⁻¹.
The large datasets generated by in-line FT-IR can be analyzed using chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. These methods can help to identify reaction endpoints, detect the formation of intermediates, and build predictive models for reaction kinetics and product yield. frontiersin.orgresearchgate.net
A table illustrating the characteristic IR frequencies that could be monitored during the synthesis of this compound is provided below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (starting material) | Stretching | 3300-3500 |
| C=O (product) | Stretching | 1680 |
| C-N (product) | Stretching | 1250-1350 |
Independent Component Analysis (ICA) for Concentration Profile and Spectra Determination
Independent Component Analysis (ICA) is a powerful chemometric technique used in the analysis of multivariate data to separate a mixture of signals into its individual sources. In the context of chemical reaction monitoring, ICA can deconstruct complex spectral data from a reacting mixture into the pure spectra of the individual components (reactants, intermediates, and products) and their corresponding concentration profiles over time. This is achieved without prior knowledge of the pure component spectra or the reaction kinetics, making it a valuable tool for mechanistic and kinetic studies.
Despite the utility of ICA in chemical analysis, a specific application of this technique to the study of "this compound" for the determination of concentration profiles and spectra could not be identified in a comprehensive review of available scientific literature. While research on the synthesis, reaction kinetics, and spectroscopic properties of pyrazolidone derivatives exists, detailed studies employing Independent Component Analysis for the in-situ monitoring and deconvolution of spectral data for this particular compound are not presently documented in publicly accessible research.
Therefore, the presentation of detailed research findings, data tables, and specific concentration profiles or spectra determined via ICA for this compound is not possible at this time.
Research Trajectories and Future Directions in 1,3 Dimethyl 5 Pyrazolidone Chemistry
Emerging Synthetic Methodologies for Pyrazolidone Scaffolds
The synthesis of pyrazolidinone derivatives has traditionally been achieved through methods like the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate. researchgate.net However, recent research has focused on developing more versatile and efficient protocols. These emerging methodologies often prioritize atom economy, stereoselectivity, and the ability to generate molecular complexity in fewer steps.
One modern approach involves palladium-catalyzed alkene carboamination and carboetherification. organic-chemistry.org This method allows for the efficient generation of various heterocycles, including pyrazolidines, using aryl chlorides as electrophiles, which are often more readily available than other aryl halides. organic-chemistry.org Another area of advancement is the use of tandem or "domino" reactions, which allow for the construction of complex molecules with high selectivity while reducing the consumption of solvents and reagents compared to traditional multi-step syntheses. mdpi.com
Additionally, established reactions are being repurposed in novel ways. For instance, the Knoevenagel condensation, a classical carbon-carbon bond-forming reaction, has been utilized in contemporary syntheses of 4-(arylmethylene)-3,5-pyrazolidinediones. researchgate.net These newer protocols contribute to the growing library of pyrazolidone-containing molecules available for further investigation.
Emerging Synthetic Methodologies for Pyrazolidone Scaffolds
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Carboamination | An intramolecular reaction involving an alkene and an amine tether, catalyzed by a palladium complex, to form the heterocyclic ring. | High efficiency, good functional group tolerance, ability to use readily available aryl chlorides. | organic-chemistry.org |
| Tandem/Domino Reactions | A sequence of intramolecular reactions occurring under the same conditions, allowing for the rapid build-up of molecular complexity. | Increased efficiency, reduced waste, high selectivity. | mdpi.com |
| Novel Knoevenagel Condensations | Modern applications of the reaction between carbonyl compounds and active methylene (B1212753) compounds (like 3,5-pyrazolidinedione) to form substituted derivatives. | Access to a diverse range of derivatives, often with straightforward procedures. | researchgate.net |
| Organocatalytic Sequential Reactions | Use of small organic molecules to catalyze a series of reactions, such as the in situ generation of α-amino aldehydes followed by a Corey-Chaykovsky reaction to yield 4-hydroxypyrazolidine derivatives. | High yields, excellent enantio- and diastereoselectivities. | organic-chemistry.org |
Exploration of Novel Reactivities and Transformation Pathways
Research into the reactivity of the pyrazolidinone core aims to expand its utility as a synthetic intermediate. The N-H and C-H bonds within the pyrazolidone ring, as well as the carbonyl group, offer multiple sites for functionalization. The amidic nitrogen at the N(2) position can react with primary alkyl halides in the presence of a base to yield 1,2-disubstituted derivatives. researchgate.net
Further transformations can be performed on the ring itself. For example, pyrazolidinedione derivatives can undergo nucleophilic addition to chalcones. researchgate.net The resulting adducts can then be reacted with various reagents to produce more complex structures, such as diazepine (B8756704) derivatives. researchgate.net The synthesis of azo compounds from pyrazolone (B3327878) derivatives, like those based on 4-amino antipyrine (B355649), and their subsequent complexation with metals like Nickel(II) demonstrate the electronic versatility of the pyrazole (B372694) core, which can be harnessed for creating novel molecular architectures. nih.gov These explorations into new reactions are crucial for diversifying the range of accessible pyrazolidone-based compounds.
Advanced Computational Modeling Applications for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict reaction outcomes, understand reaction mechanisms, and rationalize observed properties before committing to extensive laboratory work. mit.edu In the context of pyrazolidone chemistry, computational modeling is being applied to elucidate electronic structures and predict chemical reactivity.
Techniques such as calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are used to determine the chemical activity and stability of newly synthesized pyrazolidone derivatives. nih.gov These quantum chemical calculations provide insights into the molecule's electronic properties and potential reaction pathways. nih.govscispace.com Furthermore, computational models can prescreen potential reactants to predict whether a desired reaction will occur and to estimate the potential yield, saving significant time and resources compared to a trial-and-error approach. mit.edu Molecular modeling studies are also employed to investigate how pyrazolidone derivatives might interact with other molecules, for instance, by modeling their binding affinity and mode of interaction with biological macromolecules through processes like intercalation. cornell.edu
Applications of Computational Modeling in Pyrazolidone Chemistry
| Application | Computational Technique/Method | Purpose | Reference |
|---|---|---|---|
| Reactivity Prediction | Frontier Molecular Orbital Theory (HOMO-LUMO gap analysis) | To assess the chemical reactivity and kinetic stability of pyrazolidone derivatives. | nih.gov |
| Reaction Screening | Calculation of frontier orbital energies and steric factors | To predict the feasibility and potential yield of reactions before performing them experimentally. | mit.edu |
| Structural Analysis | Energy minimization and geometric parameter calculation | To determine the most stable conformation and structural properties of molecules. | scispace.com |
| Interaction Modeling | Molecular Docking and Dynamics Simulations | To study the binding modes and affinity of pyrazolidone analogs with other chemical entities. | cornell.edu |
Development of New Analytical Strategies for Structural and Mechanistic Studies
Accurate structural characterization is fundamental to chemical synthesis. While standard techniques like NMR and IR spectroscopy remain crucial, the development of more sophisticated analytical methods is a key research direction. nih.govnih.gov For complex molecules and isomeric mixtures, these standard methods may not provide sufficient resolution.
A significant advancement in this area is the use of novel ion activation methods in mass spectrometry, such as Electron Activated Dissociation (EAD). vu.nl EAD provides complementary fragmentation patterns to traditional Collision-Induced Dissociation (CID), offering a higher degree of confidence in the structural elucidation of isomers. vu.nl This is particularly important for substituted pyrazolidone rings where positional isomers can be difficult to distinguish. By combining advanced data acquisition techniques with chemometrics and machine learning, researchers can achieve high accuracy in isomer-specific identification. vu.nl These innovative analytical strategies are vital for confirming the structures of new pyrazolidone derivatives and for conducting detailed mechanistic studies of their formation and subsequent reactions.
Investigation of Pyrazolidone Derivatives in Advanced Chemical Synthesis
The pyrazolidone scaffold serves as a versatile building block in advanced chemical synthesis for the construction of more complex molecular frameworks. Its inherent reactivity and stereochemical features make it an attractive starting point for synthesizing polyfunctionalized and bicyclic compounds. researchgate.net
For example, pyrazolidinones have been utilized as precursors for creating pyrazolo[1,2-a]pyrazole-based peptide analogues and other bicyclic systems. researchgate.net The ability to selectively functionalize different positions on the pyrazolidone ring allows for its incorporation into larger, more elaborate structures. researchgate.net The use of pyrazolidinediones to synthesize fused heterocyclic systems, such as diazepine derivatives, further highlights the role of this scaffold as a key intermediate in constructing diverse chemical architectures. researchgate.net The ongoing development of synthetic methodologies continues to expand the utility of 1,3-dimethyl-5-pyrazolidone and its analogs as foundational components in the field of advanced organic synthesis.
Q & A
Q. What are the standard synthetic protocols for 1,3-dimethyl-5-pyrazolidone in academic research?
- Methodological Answer: The synthesis typically involves condensation reactions of hydrazine derivatives with diketones or β-ketoesters. For example, pyrazolone derivatives are synthesized via reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aldehydes using catalysts like diethanolamine in ethanol under reflux . Eco-friendly approaches using ionic liquids or nanoparticles as catalysts are increasingly adopted to improve yield and reduce environmental impact. Reaction optimization may involve varying solvents (e.g., ethanol, water) and catalysts, as demonstrated in model reactions with benzaldehyde .
Q. What analytical techniques are commonly employed to characterize this compound and validate its purity?
- Methodological Answer: Common techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns.
- HPLC with ammonium acetate buffer (pH 6.5) for purity assessment .
- Mass spectrometry (HRMS) for molecular weight confirmation.
- UV-Vis spectroscopy for monitoring reaction progress, particularly when pyrazolone reagents are involved .
- Melting point analysis to verify consistency with literature values (e.g., derivatives like 3,4-dimethylpyrazole have documented melting points for cross-validation) .
Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?
- Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture .
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood.
- Safety: Refer to SDS guidelines for pyrazole derivatives, which highlight flammability and potential irritation risks . For related compounds like 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, toxicity data may be limited, necessitating caution .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the synthesis of this compound derivatives using green chemistry approaches?
- Methodological Answer: Optimize via:
- Catalyst screening: Compare ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) versus traditional bases (e.g., NaOH) to enhance selectivity .
- Solvent selection: Replace volatile organic solvents with water or ethanol under reflux .
- Temperature control: Lower reaction temperatures (e.g., 60°C vs. 80°C) to reduce side products.
- Table 1: Example optimization data from pyrazolone synthesis (adapted from ):
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Diethanolamine | Ethanol | 85 | 6 |
| Nano-ZnO | Water | 92 | 4 |
Q. What methodologies are effective in resolving contradictory spectral data (e.g., NMR splitting patterns) observed in substituted pyrazolidone derivatives?
- Methodological Answer: Address contradictions through:
- Iterative analysis: Repeat experiments under controlled conditions (e.g., standardized deuterated solvents for NMR) .
- Cross-validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments .
- Computational modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Literature benchmarking: Compare findings with published pyrazolone derivatives (e.g., 3,5-dimethylpyrazole’s documented spectral data) .
Q. What experimental approaches are used to investigate the biological activity of this compound in pharmacological studies?
- Methodological Answer: Key strategies include:
- Enzyme inhibition assays: Test activity against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric methods .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
- Antimicrobial testing: Conduct MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- Metabolic stability studies: Incubate with liver microsomes to assess pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
